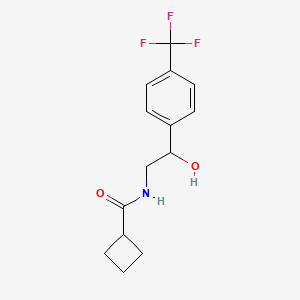

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclobutanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclobutanecarboxamide” involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods . Then, intramolecular cyclization of these products in nitrobenzene under reflux conditions affords a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields .

Scientific Research Applications

Inhibitor Identification and Binding Sites

A study identified N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide as an inhibitor of the fat mass and obesity-associated protein (FTO), revealing a novel binding site that could lead to the development of selective inhibitors for obesity or obesity-associated diseases (Wu He et al., 2015).

Synthesis Techniques

Research on the synthesis of 2-(aminomethyl)cyclobutane-1-carboxylic acid stereoisomers from a single chirally derivatized unsaturated γ-lactam using a photochemical [2+2] cycloaddition reaction highlights advanced techniques in creating specific chemical structures with potential applications in pharmaceuticals (Virginie André et al., 2013).

Catalysis and Chemical Reactions

The development of a palladium-catalyzed process for carbon-carbon bond cleavage/formation using 3-(2-Hydroxyphenyl)cyclobutanones with aryl bromides provides insights into creating arylated benzolactones, demonstrating the compound's role in facilitating complex chemical reactions (T. Matsuda et al., 2008).

Anxiolytic-Like Effects

An investigation into the anxiolytic-like effects of PHCCC, a modulator of metabotropic glutamate4 receptors, underscores the potential therapeutic implications of cyclobutanecarboxamide derivatives in treating anxiety disorders (K. Stachowicz et al., 2004).

properties

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]cyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO2/c15-14(16,17)11-6-4-9(5-7-11)12(19)8-18-13(20)10-2-1-3-10/h4-7,10,12,19H,1-3,8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFRJFFEUGQCHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)cyclobutanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]butanoic acid](/img/structure/B2532146.png)

![8-(2-(benzyl(methyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2532150.png)

![N-(furan-2-ylmethyl)-2-(3-(2-(naphthalen-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2532153.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532157.png)

![diethyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2532165.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B2532167.png)

methyl}pyridin-2-amine](/img/structure/B2532168.png)